5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide features a 1H-1,2,3-triazole core substituted with a 3,4-dimethylphenylamino group at position 5 and a carboxamide-linked pyrrolidinone moiety at position 2. The triazole ring is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12-6-7-14(11-13(12)2)20-17-16(21-23-22-17)18(26)19-8-4-10-24-9-3-5-15(24)25/h6-7,11H,3-5,8-10H2,1-2H3,(H,19,26)(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJXSEYZJRDALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCCCN3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.40 g/mol. The structure is characterized by a triazole ring connected to a carboxamide group and an oxopyrrolidine moiety, which contributes to its biological activity.
Antiviral Activity
Recent studies have demonstrated that triazole compounds exhibit significant antiviral properties. For instance, one study reported that derivatives of triazole showed potent inhibitory effects against various viral strains. Specifically, compounds with structural modifications similar to our target compound displayed IC50 values ranging from 10 µM to 50 µM against influenza virus strains .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A notable case involved a related triazole compound that exhibited cytotoxicity against human cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), with IC50 values of 6.2 µM and 27.3 µM respectively . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the triazole ring significantly enhanced anticancer activity.
Antibacterial Activity
Triazoles have also been evaluated for their antibacterial properties. For example, compounds similar to the target compound demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL . The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly impact the biological activity of triazole derivatives. Key findings include:
- Substituent Effects : The introduction of methyl or halogen substituents on the phenyl ring increased both antiviral and anticancer activities.
- Ring Modifications : Variations in the triazole ring structure influenced cytotoxicity levels; for instance, adding alkyl groups improved selectivity against cancer cells .
- Linker Variations : Alterations in the linker between the triazole and other functional groups (like carboxamide) were shown to modulate bioactivity profiles significantly.
Case Studies
Several case studies have highlighted the biological efficacy of triazole derivatives:
-
Study on Antiviral Efficacy :
- Researchers synthesized a series of triazole derivatives and tested them against influenza A virus.
- Compound modifications led to varying degrees of antiviral potency, with some derivatives achieving IC50 values as low as 15 µM.
- Cytotoxicity Assessment :
-
Antibacterial Screening :
- Compounds were screened for antibacterial activity against multiple bacterial strains.
- The most effective derivative showed MIC values below 5 µg/mL against resistant strains of S. aureus.
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,3-triazole moiety have shown promising anticancer properties. They can intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation. The unique planar structure of the triazole allows for effective binding to various biological targets .
-
Case Studies :
- A study demonstrated that derivatives of triazole compounds exhibited significant antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. These compounds induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .
- Another research focused on the optimization of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The optimized compounds showed enhanced potency and metabolic stability in vivo .
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. The triazole ring has been associated with low toxicity and high bioavailability, making it an attractive scaffold for developing new antibiotics .
Neuroprotective Effects
Recent studies indicate that 1,2,3-triazole derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity. This inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's disease .
Antiviral Activity
Compounds similar to 5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide have shown antiviral properties against various viruses by disrupting viral replication processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Antimicrobial Activity
describes 3-substituted thio-5-(1-hydroxyphenyl)-4H-1,2,4-triazoles, which share a triazole core but differ in ring substitution (1,2,4-triazole vs. 1,2,3-triazole) and functional groups. Key comparisons include:
- Core Structure : 1,2,4-Triazoles () vs. 1,2,3-Triazoles (Target Compound). The positional isomerism affects electronic properties and hydrogen-bonding patterns.
- Substituents : The target compound’s carboxamide and dimethylphenyl groups contrast with the hydroxyphenyl and thioether groups in ’s derivatives. These differences influence solubility and target selectivity.
- Biological Activity: ’s compounds exhibit strong antimicrobial activity (90% inhibition of Candida albicans and E. coli at 0.01% concentration), suggesting that triazole derivatives with polar substituents (e.g., hydroxyphenyl) favor antimicrobial action. The target compound’s carboxamide and pyrrolidinone groups may instead target enzymes or receptors unrelated to microbial pathways .
Table 1: Structural and Functional Comparison with Antimicrobial Triazoles
Complex Triazole-Based Probes ()
Compounds 32 and 33 from incorporate 1H-1,2,3-triazole cores linked to chromenone or flavonoid moieties. These molecules were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation. Comparisons include:
- Functionalization: The target compound’s pyrrolidinone-propyl chain differs from the chromenone-biotin (Compound 32) and flavonoid (Compound 33) appendages, which are designed for probing biological interactions.
Agrochemical Triazole Derivatives ()
The European patent () lists triazole-containing insecticides like flubendiamide and chlorantraniliprole, which modulate ryanodine receptors. While structurally distinct, these compounds highlight the versatility of triazoles in agrochemistry. Key contrasts:
Research Implications and Gaps
- Activity Prediction : The dimethylphenyl group may enhance blood-brain barrier penetration compared to ’s polar hydroxyphenyl derivatives.
- Knowledge Gaps: No direct data on the target compound’s biological activity or target profile exists in the provided evidence. Further studies should prioritize enzymatic assays and molecular docking against GPCRs or kinases, informed by structural analogs .
Preparation Methods
Azide-Nitrile Cycloaddition and Dimroth Rearrangement
The 1H-1,2,3-triazole-4-carboxylic acid ethyl ester is synthesized via a one-pot azide-nitrile cycloaddition followed by Dimroth rearrangement. For example:
- Cycloaddition : Ethyl azidoacetate reacts with malononitrile in refluxing toluene to form a 1,5-disubstituted triazole intermediate.
- Rearrangement : Heating the intermediate in aqueous sodium hydroxide induces a Dimroth rearrangement, yielding 5-amino-1H-1,2,3-triazole-4-carboxylic acid ethyl ester.
Key Conditions :
Introduction of the 3,4-Dimethylphenylamino Group
Buchwald-Hartwig Amination
The 5-amino group undergoes palladium-catalyzed coupling with 3,4-dimethylbromobenzene to install the aryl substituent:
- Catalyst System : (THP-Dipp)Pd(cinn)Cl (2 mol%), sodium tert-butoxide (3.0 equiv).
- Reaction Conditions : 1,4-Dioxane, 120°C, 24 hours under argon.
- Outcome : 5-((3,4-Dimethylphenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is obtained in 85% yield after column chromatography.
Optimization Note :
Formation of the Carboxamide Moiety
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using potassium hydroxide:
CDI-Mediated Amide Coupling
The carboxylic acid is activated with CDI and coupled with 3-(2-oxopyrrolidin-1-yl)propan-1-amine:
- Activation : CDI (1.2 equiv) in anhydrous THF, room temperature, 2 hours.
- Coupling : Addition of the amine (1.1 equiv), stirred for 12 hours.
- Workup : Purification via flash chromatography (ethyl acetate/petroleum ether) affords the final product in 78% yield.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, triazole-H), 7.25–7.10 (m, 3H, aryl-H), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.95 (t, J = 7.2 Hz, 2H, CH₂CO), 2.30 (s, 6H, CH₃), 1.85–1.70 (m, 4H, pyrrolidinone).
- HRMS : [M + H]⁺ calcd. for C₂₀H₂₆N₆O₂: 406.2118; found: 406.2112.
Optimization and Scale-Up Considerations
Palladium Catalyst Recovery
The (THP-Dipp)Pd(cinn)Cl catalyst demonstrates recyclability up to three cycles without significant loss in activity.
Solvent Selection for Amidation
THF outperforms DCM and DMF in minimizing side reactions during CDI activation.
Analytical Characterization
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 215–217°C, indicating high crystallinity.
Q & A
Q. Key Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |
|---|---|---|---|---|
| Triazole formation | Sodium ascorbate, CuSO₄ | DMF/H₂O | 25°C, 12h | Use degassed solvents to prevent oxidation |
| Carboxamide coupling | EDC/HOBt, DIPEA | DCM | 0°C → RT | Stoichiometric control of amine:carboxylic acid (1.2:1) |
Advanced : Computational methods like reaction path search (e.g., artificial force induced reaction, AFIR) can predict optimal intermediates and transition states, reducing trial-and-error synthesis .
How is the compound structurally characterized to confirm purity and regiochemistry?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–7.2 ppm), triazole protons (δ 8.1–8.5 ppm), and pyrrolidinone carbonyl (δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 423.2032 for C₂₂H₂₇N₇O₂).
- HPLC-PDA : Purity >98% using a C18 column (ACN/H₂O gradient) .
Advanced : X-ray crystallography resolves regiochemical ambiguities in triazole substitution patterns, as demonstrated for analogous compounds .
What in vitro assays are suitable for evaluating its biological activity?
Q. Basic
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based substrates.
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .
Advanced : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) to targets like EGFR or PARP .
How do structural modifications (e.g., substituents on phenyl rings) affect pharmacological activity?
Q. Advanced
-
Comparative SAR Studies : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., 4-F) to enhance metabolic stability.
-
Computational Docking : AutoDock Vina predicts binding poses with target proteins (e.g., COX-2).
-
Data :
Substituent LogP IC₅₀ (μM) Target 3,4-diCH₃ 3.2 0.45 EGFR 4-F 2.8 0.32 EGFR
How can contradictory activity data across studies be resolved?
Q. Advanced
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Machine Learning : Train models on datasets (e.g., ChEMBL) to predict activity cliffs and validate discrepancies .
What computational tools model its pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : SwissADME for bioavailability (e.g., %HIA >80%) and BBB permeability.
- MD Simulations : GROMACS for stability in lipid bilayers (logP ~3.5 suggests moderate tissue penetration) .
How is the compound’s stability under physiological conditions assessed?
Q. Basic
- Forced Degradation : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS.
- Oxidative Stability : Treat with H₂O₂ (3%) and monitor triazole ring integrity by TLC .
Advanced : Accelerated stability studies (40°C/75% RH for 6 months) with Arrhenius modeling to predict shelf life .
What strategies optimize its solubility for in vivo studies?
Q. Basic
- Co-Solvent Systems : Use PEG-400/water (1:1) for i.p. administration.
- Nanoparticle Formulation : PLGA encapsulation (size <200 nm by DLS) enhances bioavailability .
Advanced : Crystal engineering (e.g., co-crystallization with succinic acid) improves aqueous solubility by 10-fold .
How is its selectivity against off-target proteins validated?
Q. Advanced
- Kinome Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) at 1 μM concentration.
- CRISPR-Cas9 Knockout : Validate target dependency in isogenic cell lines .
What in vivo models are appropriate for efficacy and toxicity testing?
Q. Advanced
- Xenograft Models : Nude mice with MDA-MB-231 tumors (dose: 10 mg/kg, i.p., q3d) for antitumor activity.
- Toxicokinetics : Plasma exposure (AUC) and liver enzyme (ALT/AST) monitoring over 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
